molecular formula C16H32N2O3 B3235077 [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester CAS No. 1353988-84-7

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B3235077
CAS No.: 1353988-84-7
M. Wt: 300.44 g/mol
InChI Key: ONSQWWIRQUCTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a hydroxyethylamino group and an isopropyl carbamate moiety protected by a tert-butyl ester. This compound is structurally characterized by its tertiary amine and ester functionalities, which are critical for its stability and reactivity in organic synthesis. It is commonly utilized as an intermediate in medicinal chemistry for the preparation of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition pathways .

The synthesis of this compound typically involves Boc (tert-butyloxycarbonyl) protection strategies, as evidenced by protocols in peptide chemistry (e.g., coupling with DCC/DMAP for amino acid ester synthesis) , and reductive amination steps to introduce the hydroxyethylamino group . Its molecular formula is inferred as C₁₇H₃₃N₂O₃ (exact mass requires experimental validation), with a molecular weight approximating 329.47 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O3/c1-12(2)18(15(20)21-16(3,4)5)14-8-6-13(7-9-14)17-10-11-19/h12-14,17,19H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQWWIRQUCTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115235
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)amino]cyclohexyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353988-84-7
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)amino]cyclohexyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353988-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)amino]cyclohexyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H32N2O3
  • Molar Mass : 300.436 g/mol
  • CAS Number : 1353989-53-3

This compound features a cyclohexyl ring substituted with a hydroxyethylamino group and a carbamic acid tert-butyl ester moiety, which contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclohexyl Ring : Achieved through hydrogenation of benzene or cyclohexene.
  • Introduction of the Hydroxyethylamino Group : This is done via nucleophilic substitution using 2-aminoethanol.
  • Formation of the Carbamic Acid tert-Butyl Ester : The reaction with tert-butyl chloroformate in the presence of a base like triethylamine leads to the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethylamino group can form hydrogen bonds with enzyme active sites, potentially altering enzyme activity and influencing metabolic pathways. Additionally, the carbamic acid moiety may engage in covalent interactions with nucleophilic residues in proteins, further modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological effects:

  • Enzyme Interaction : Studies have shown that this compound can act as an enzyme inhibitor or modulator, impacting pathways involved in amino acid metabolism.
  • Potential Therapeutic Applications : It is being investigated for its potential use in drug development, particularly as a lead compound for creating enzyme inhibitors that could treat various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolism,
ModulationAlters enzyme activity through binding,
Therapeutic PotentialInvestigated for drug development ,

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study published in ACS Chemical Reviews demonstrated that derivatives of this compound showed significant inhibition of certain metabolic enzymes, suggesting potential for therapeutic applications in metabolic disorders .
  • Pharmacological Evaluation :
    • In pharmacological evaluations, compounds similar to this compound have been shown to exhibit favorable pharmacokinetic profiles, making them suitable candidates for further development .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester undergoes selective cleavage under acidic or reductive conditions:

Condition Product Yield Mechanism
SOCl₂ (room temperature) Acid chloride intermediate85–92%Nucleophilic acyl substitution
H₃PO₄ (aqueous) Free carboxylic acid78%Acid-catalyzed ester hydrolysis
TFA/DCM (0°C)Deprotected carbamic acid>90%Acidolysis of tert-butyl group

Notable Observation : SOCl₂ selectively cleaves tert-butyl esters over methyl/ethyl analogs, enabling modular derivatization .

Catalytic Hydrogenation

The cyclohexyl and hydroxyethylamino groups participate in hydrogenation:

Catalyst Conditions Product Selectivity
Ru(acac)₃/Triphos 5.3 bar H₂, 105°C, dioxaneCyclohexanol derivative89%
Pd/C (10 wt%) 1 atm H₂, RT, ethanolSaturated cyclohexane amine95%

Hydrogenation of the cyclohexene moiety (if present) proceeds without affecting the carbamate group .

Biological Interactions

  • Enzyme Inhibition : The carbamate group mimics peptide bonds, enabling reversible inhibition of serine proteases (hypothesized based on structural analogs).

  • Metabolic Stability : In vitro studies show resistance to hepatic esterases due to the tert-butyl group (t₁/₂ > 6 hours in human plasma) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via elimination of isobutylene (TGA data) .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the carbamate bond, forming CO₂ and amines.

Derivatization Potential

Reaction Type Reagent Application
AcylationAcetyl chlorideN-acetyl derivatives for prodrugs
Suzuki CouplingAryl boronic acidsBiaryl modifications
Reductive AminationNaBH₃CN, aldehydesSecondary amine formation

Key Research Findings

  • Selective Deprotection : The tert-butyl group is cleaved 10× faster than benzyl esters under SOCl₂, enabling orthogonal protection strategies .

  • Solvent Effects : Hydrogenation efficiency improves in fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) due to enhanced catalyst stability .

For synthetic protocols or mechanistic details, consult primary literature from .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester with analogous carbamate and cyclohexyl derivatives, highlighting structural variations, synthetic routes, and functional properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Applications/Notes
This compound C₁₇H₃₃N₂O₃ (inferred) ~329.47 - 2-Hydroxyethylamino
- Isopropyl carbamate
- tert-Butyl ester
Boc protection, reductive amination Intermediate for CNS-targeting drugs; improved solubility due to hydroxyethyl group
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester C₁₆H₂₇ClN₂O₃ 330.85 - Chloroacetyl-cyclopropylamino
- tert-Butyl ester
Nucleophilic substitution, Boc protection Potential protease inhibitor; chloroacetyl group enhances electrophilicity
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester C₁₅H₂₇ClN₂O₃ 318.84 - Chloroacetyl-ethylamino
- tert-Butyl ester
Similar to above, with ethyl spacer Higher lipophilicity (XLogP3 = 2.7); used in cytotoxic agent development
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate C₂₉H₄₁N₃O₂ 463.66 - Dibenzylamino
- Piperazine
- tert-Butyl ester
Reductive amination with NaHB(OAc)₃ Precursor to antipsychotic agents; dibenzyl group aids in stereochemical control
[2-(2-Hydroxyethylamino)cyclohexyl]isopropylcarbamic acid tert-butyl ester C₁₆H₃₁N₂O₃ 315.43 - 2-Hydroxyethylamino (stereoisomer)
- tert-Butyl ester
Stereoselective synthesis (e.g., LiAlH₄ reduction) Bioavailability varies with stereochemistry; (1R,4R)-isomer shows higher potency

Key Research Findings and Functional Insights

Solubility and Bioavailability: The hydroxyethylamino group in the target compound enhances aqueous solubility compared to chloroacetyl or dibenzylamino analogs, making it preferable for oral drug formulations .

Stereochemical Impact : Enantiomers of cyclohexyl carbamates (e.g., (1R,4R) vs. (1S,4S)) exhibit divergent biological activities. For example, (1R,4R)-configured derivatives demonstrate superior binding affinity to dopamine receptors .

Electrophilic Reactivity : Chloroacetyl-substituted analogs (e.g., compounds from ) exhibit higher reactivity in nucleophilic substitution reactions, enabling conjugation with thiol-containing biomolecules.

Stability : The tert-butyl ester group provides superior hydrolytic stability compared to benzyl esters (e.g., benzyl ester analogs in ), which require harsher conditions for deprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing tert-butyl carbamate derivatives with cyclohexylamine moieties?

  • Methodological Answer: Reductive amination is a key strategy, as demonstrated in the synthesis of structurally related compounds. For example, 4-(dibenzylamino)cyclohexan-1-one can react with tert-butyl piperazine-1-carboxylate using NaHB(OAc)₃ and HOAc in dichloromethane (DCM) to yield diastereomeric tert-butyl carbamates . This method can be adapted for introducing 2-hydroxyethylamino groups by substituting the amine component. Post-synthesis purification via column chromatography (e.g., 0–20% MeOH in DCM) is critical to isolate stereoisomers, as highlighted in the patent literature .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer: Nuclear magnetic resonance (¹H NMR) and electrospray ionization mass spectrometry (ESI-MS) are standard techniques. For instance, tert-butyl carbamate derivatives in the patent literature were characterized by ¹H NMR (e.g., δ 3.5–4.5 ppm for carbamate protons) and high-resolution MS (e.g., [M+H]⁺ peaks matching theoretical masses) . Stability under acidic/basic conditions should also be assessed via hydrolysis studies (e.g., using NaOH to cleave the tert-butyl group) .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of cyclohexylamine-derived carbamates?

  • Methodological Answer: Stereoselectivity can be controlled by optimizing reaction conditions. For example, using chiral auxiliaries or enantioselective catalysts during reductive amination (e.g., NaHB(OAc)₃ with HOAc) may enhance diastereomeric excess . Computational modeling (e.g., density functional theory) can predict transition states to guide solvent and temperature selection. Post-reaction analysis via chiral HPLC or polarimetry is essential to quantify stereoisomer ratios .

Q. How do researchers resolve contradictions in spectroscopic data for structurally complex carbamates?

  • Methodological Answer: Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from conformational flexibility or residual solvents. Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals. For example, NOESY experiments distinguish axial/equatorial substituents on cyclohexyl rings by correlating spatial proximity of protons . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What computational approaches predict the reactivity of tert-butyl carbamate intermediates in nucleophilic environments?

  • Methodological Answer: Quantum mechanical calculations (e.g., Gaussian software) model reaction pathways, such as tert-butyl group cleavage under acidic conditions. Molecular dynamics simulations can assess steric hindrance around the carbamate group, which influences nucleophilic attack kinetics. For example, bulky isopropyl substituents may slow hydrolysis rates, requiring harsher conditions (e.g., concentrated HCl) .

Q. How are kinetic studies designed to evaluate the stability of tert-butyl carbamates under varying pH conditions?

  • Methodological Answer: Accelerated stability testing involves incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Aliquots are analyzed via HPLC at timed intervals to monitor degradation products (e.g., free amines after tert-butyl deprotection). Arrhenius plots derived from rate constants at different temperatures predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.